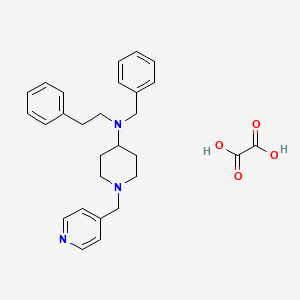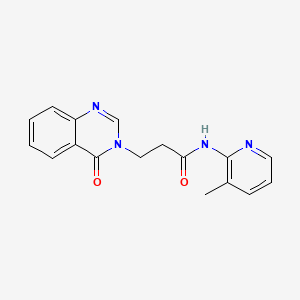![molecular formula C19H17N5O B5995932 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one](/img/structure/B5995932.png)
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological and pharmaceutical applications, making them a significant area of research in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one can be achieved through various methods. One common approach involves the amination and annulation of benzamides and amidines. This method is highly efficient and often employs a copper-mediated tandem C(sp2)–H amination and annulation process . Another method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of quinazolinones, including this compound, typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for this compound are not widely documented, but they likely follow similar principles to the laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反応の分析
Types of Reactions
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinazolinone derivatives.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: A closely related compound with similar biological activities.
3-phenylquinazoline-2,4(1H,3H)-dithione: Another derivative with potential therapeutic applications.
Uniqueness
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]quinazolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.
特性
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-3-12-8-9-16-14(10-12)11(2)20-18(22-16)24-19-21-15-7-5-4-6-13(15)17(25)23-19/h4-10H,3H2,1-2H3,(H2,20,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLQIQARNUTRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC4=CC=CC=C4C(=O)N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(3-methoxyphenyl)amino]-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]butanamide](/img/structure/B5995850.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B5995856.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5995861.png)

![Methyl 4-[({[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B5995873.png)
![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE](/img/structure/B5995894.png)
![4-BENZYL-1-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE](/img/structure/B5995896.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5995897.png)
![ETHYL 7-CYCLOPROPYL-3-[(5-FORMYL-2-METHOXYPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5995898.png)
![2-{1-cyclohexyl-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B5995900.png)
![N-(3,4-difluorobenzyl)-3-[1-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5995904.png)

![(4-METHYLPIPERIDINO)[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]METHANONE](/img/structure/B5995926.png)
![2-[(4-methylphenyl)sulfanyl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B5995945.png)
